molecular formula C19H17F3N6O B2897374 (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034264-21-4

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone

カタログ番号: B2897374
CAS番号: 2034264-21-4
分子量: 402.381
InChIキー: XWKCQENIUJFCEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours . After the reaction, the solvent was removed, water was added to the residue, and the precipitate was filtered off and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . This technique provides detailed information about the atomic coordinates and displacement parameters of the atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a compound with a similar structure was found to undergo a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of a new compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the crystal structure, including the atomic coordinates and displacement parameters, was determined using X-ray crystallography .

科学的研究の応用

Metabolic and Pharmacokinetic Studies

A comprehensive study on the metabolism, excretion, and pharmacokinetics of a compound closely related to (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone, specifically a dipeptidyl peptidase IV inhibitor, was conducted. The investigation covered the compound's disposition in rats, dogs, and humans, revealing that the primary route of metabolism involved hydroxylation at the pyrimidine ring, among other pathways. This study provides valuable insights into the metabolism and elimination processes of related compounds, which is crucial for their development as therapeutic agents (Sharma et al., 2012).

Potential in Diabetes Treatment

Another study focused on the synthesis and evaluation of a series of compounds as inhibitors of dipeptidyl peptidase IV, highlighting their potential in treating type 2 diabetes. Among these, a specific compound demonstrated potent and selective inhibitory activity, indicating the potential utility of related chemical structures in developing new diabetes treatments (Ammirati et al., 2009).

Antimicrobial Applications

Research into the synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials uncovered compounds with more potent activity than ofloxacin against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This discovery suggests the potential of similar compounds for use in treating bacterial infections resistant to conventional antibiotics (Inoue et al., 1994).

Antifungal and Antibacterial Agents

A novel series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. The study highlights the antimicrobial potential of compounds within this chemical class, offering a basis for further exploration of their use in combating infectious diseases (Patel et al., 2012).

作用機序

Safety and Hazards

The safety and hazards associated with similar compounds are typically assessed during the drug development process. For instance, Flumatinib, a compound with a similar structure, is currently in Phase I clinical trials for the treatment of chronic myelogenous leukemia (CML) .

将来の方向性

The future directions for the research on similar compounds could involve further studies on their structure-activity relationship, as well as their potential applications in the treatment of various diseases .

特性

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c1-12-24-16(19(20,21)22)10-17(25-12)27-6-8-28(9-7-27)18(29)15-11-23-13-4-2-3-5-14(13)26-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKCQENIUJFCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。